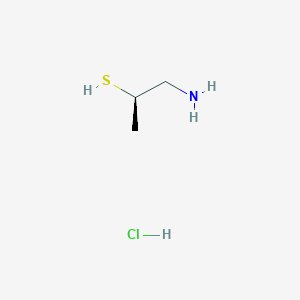

(2R)-1-Aminopropane-2-thiol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-1-Aminopropane-2-thiol;hydrochloride is a useful research compound. Its molecular formula is C3H10ClNS and its molecular weight is 127.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Resolution

(2R)-1-Aminopropane-2-thiol;hydrochloride has been utilized in the synthesis of optically active compounds. Studies have demonstrated methods to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions, indicating its role in the preparation of enantiomerically pure substances. Such processes involve the use of this compound in crystallization techniques to achieve high optical purities, highlighting its significance in pharmaceutical synthesis and chiral chemistry (Shiraiwa et al., 2006), (Shiraiwa et al., 2003).

Nanoparticle Functionalization

In nanotechnology, this compound serves as a stabilizing agent for gold nanoparticles (AuNPs). Studies have shown that amino and sulfonate ending groups thiols, including this compound, can be used to obtain hydrophilic AuNPs with tunable surface charges. These nanoparticles are characterized for their interface properties and potential biomedical applications, such as in drug delivery systems and therapeutic agents (Venditti et al., 2022).

Molecular Complexes and Coordination Chemistry

Research has also delved into the synthesis of molecular complexes using this compound. For instance, the compound has been used in the creation of mixed N3S(thiolate) ligand complexes with iron(II), which are studied for their magnetic properties and potential applications in materials science. These complexes demonstrate the versatility of this compound in forming structures with significant physicochemical properties (Krishnamurthy et al., 2005).

Quantum Dot Surface Modification

In the field of optoelectronics, this compound has been applied to modify the surface of semiconductor quantum dots (QDs), enhancing their colloidal stability and fluorescence quantum yield in aqueous phase transfer processes. This underscores its utility in the development of quantum dot-based sensors and imaging agents (Tamang et al., 2011).

Mechanism of Action

- Ketamine, a related compound, has been studied extensively. It produces rapid antidepressant effects by antagonizing NMDA receptors on GABAergic interneurons, disinhibiting afferents to glutamatergic principal neurons, and increasing extracellular glutamate levels .

- A novel retrograde adenosinergic feedback mechanism mediates ketamine’s inhibitory effect on glutamate release. This involves presynaptic adenosine A1 receptors .

Target of Action

Mode of Action

Properties

IUPAC Name |

(2R)-1-aminopropane-2-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)

![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)

![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)